molecular formula C23H28BNO4 B596512 4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester CAS No. 1256359-24-6

4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester

Cat. No.: B596512
CAS No.: 1256359-24-6
M. Wt: 393.29
InChI Key: LGSWMPZPBDFVAB-UHFFFAOYSA-N
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Description

4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester is a boronic ester derivative that has garnered attention in organic synthesis and medicinal chemistry. Boronic esters are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions.

Mechanism of Action

Biochemical Pathways

The affected pathways include the formation of aryl–aryl bonds. By coupling aryl boronic acids (such as our compound) with aryl halides, diverse molecules can be synthesized. These pathways lead to the creation of complex organic structures with high enantioselectivity .

Preparation Methods

The synthesis of 4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester typically involves the reaction of 4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and inert atmospheres to prevent oxidation and hydrolysis of the boronic ester . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity .

Properties

IUPAC Name

benzyl N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28BNO4/c1-21(2)22(3,4)29-24(28-21)19-12-10-18(11-13-19)23(14-15-23)25-20(26)27-16-17-8-6-5-7-9-17/h5-13H,14-16H2,1-4H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSWMPZPBDFVAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701109092
Record name Carbamic acid, N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701109092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256359-24-6
Record name Carbamic acid, N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256359-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701109092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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